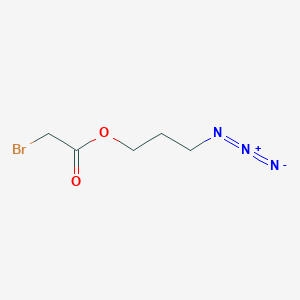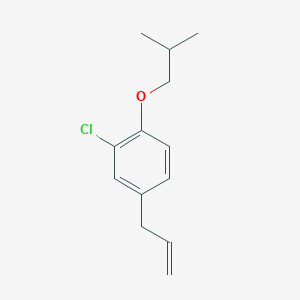
3-(4-iso-Butoxy-3-chlorophenyl)-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-iso-Butoxy-3-chlorophenyl)-1-propene is an organic compound characterized by the presence of a butoxy group and a chlorine atom attached to a phenyl ring, which is further connected to a propene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-iso-Butoxy-3-chlorophenyl)-1-propene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iso-butoxy-3-chlorobenzaldehyde and propene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced monitoring techniques helps maintain consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-iso-Butoxy-3-chlorophenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-(4-iso-Butoxy-3-chlorophenyl)-1-propene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in the production of specialty chemicals.
Mecanismo De Acción
The mechanism by which 3-(4-iso-Butoxy-3-chlorophenyl)-1-propene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to observable effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-iso-Butoxy-3-chlorophenyl)-1-butene: Similar in structure but with a butene chain instead of propene.
3-(4-iso-Butoxy-3-chlorophenyl)-1-ethene: Contains an ethene chain, differing in the length of the carbon chain.
3-(4-iso-Butoxy-3-chlorophenyl)-1-pentene: Features a pentene chain, providing a longer carbon chain.
Uniqueness
3-(4-iso-Butoxy-3-chlorophenyl)-1-propene is unique due to its specific combination of functional groups and the length of its carbon chain
Propiedades
Fórmula molecular |
C13H17ClO |
|---|---|
Peso molecular |
224.72 g/mol |
Nombre IUPAC |
2-chloro-1-(2-methylpropoxy)-4-prop-2-enylbenzene |
InChI |
InChI=1S/C13H17ClO/c1-4-5-11-6-7-13(12(14)8-11)15-9-10(2)3/h4,6-8,10H,1,5,9H2,2-3H3 |
Clave InChI |
FCZABPACVSVZGW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=C(C=C1)CC=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


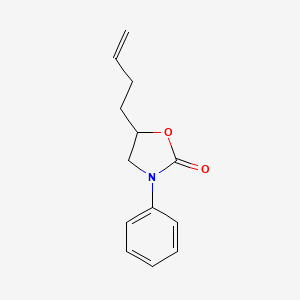
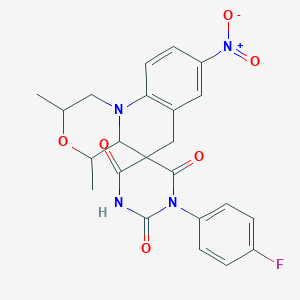
![Methyl 3-[({5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}carbonyl)amino]benzoate](/img/structure/B15174518.png)
![2-[4-(1,3,4-oxadiazol-2-yl)phenyl]-1H-benzimidazole-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15174520.png)


![[Dimethyl(prop-2-enyl)silyl] pentanoate](/img/structure/B15174527.png)
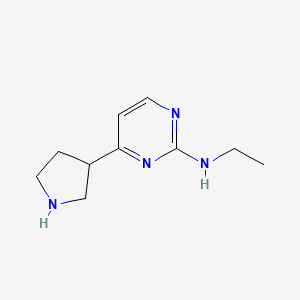

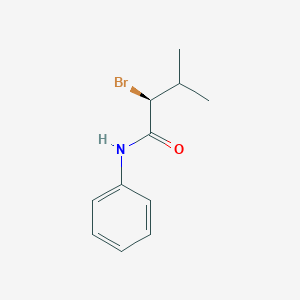
![[1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B15174551.png)
![5-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethoxy}-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B15174552.png)
